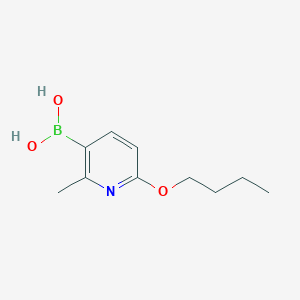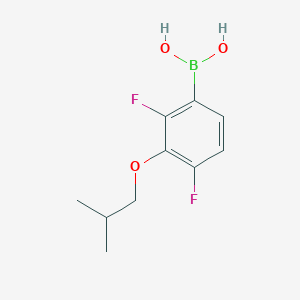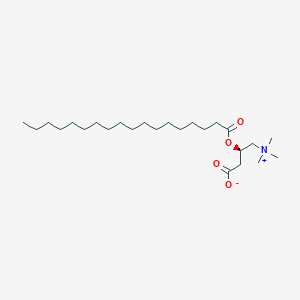
Stearoylcarnitine
Vue d'ensemble
Description
La stéaroylcarnitine, également connue sous le nom d'octadecanoylcarnitine, est une acylcarnitine à longue chaîne. C'est un métabolite endogène présent chez l'homme et d'autres mammifères. Ce composé joue un rôle crucial dans le transport des acides gras à longue chaîne vers les mitochondries pour la β-oxydation, un processus essentiel à la production d'énergie .
Mécanisme D'action
Target of Action
Stearoylcarnitine is a long-chain acylcarnitine that plays a significant role in the transport of fatty acids into the mitochondria for subsequent β-oxidation . It has been identified as a potential causal circulating metabolite associated with allergic diseases such as asthma .
Mode of Action
This compound interacts with its targets, primarily the enzymes involved in fatty acid metabolism, to facilitate the transport of long-chain fatty acids from the cytosol into the mitochondria . This process involves the esterification of L-carnitine to form acylcarnitine derivatives .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mitochondrial metabolism of fatty acids . It plays a pivotal role in the β-oxidation of fatty acids, a process that results in the production of acetyl-CoA, which is then used in the citric acid cycle to generate ATP .
Pharmacokinetics
The homeostasis of this compound is maintained by a combination of oral absorption, de novo biosynthesis, carrier-mediated distribution into tissues, and extensive, but saturable, renal tubular reabsorption . The concentrations of this compound and its esters are maintained within relatively narrow limits for normal biological functioning .
Result of Action
The action of this compound results in the efficient transport of long-chain fatty acids into the mitochondria for β-oxidation . This process is critical for energy production in cells. Disturbances in this process, such as in conditions of carnitine insufficiency, result in impaired entry of fatty acids into the mitochondria and consequently disturbed lipid oxidation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the availability of substrates and the expression of enzymes involved in fatty acid metabolism can impact the function of this compound . Additionally, certain pathological conditions, such as carnitine palmitoyltransferase II deficiency, can lead to significant changes in the levels of this compound .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La stéaroylcarnitine peut être synthétisée par estérification de l'acide stéarique avec la L-carnitine. La réaction implique généralement l'utilisation d'un catalyseur tel que l'acide sulfurique ou l'acide p-toluènesulfonique dans un solvant organique comme le dichlorométhane. La réaction est effectuée sous reflux pour assurer une estérification complète .
Méthodes de production industrielle : En milieu industriel, la production de stéaroylcarnitine implique des processus d'estérification similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés garantit un rendement élevé et une pureté élevée. Le produit est ensuite purifié par cristallisation ou chromatographie .
Types de réactions:
Oxydation : La stéaroylcarnitine peut subir des réactions d'oxydation, en particulier en présence d'agents oxydants forts comme le permanganate de potassium ou le trioxyde de chrome.
Réactifs et conditions courantes:
Oxydation : Permanganate de potassium, trioxyde de chrome, conditions acides ou basiques.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium, conditions anhydres.
Substitution : Amines, thiols, conditions basiques ou neutres.
Principaux produits:
Oxydation : Acides carboxyliques.
Réduction : Alcools.
Substitution : Amides, thioesters.
Applications De Recherche Scientifique
La stéaroylcarnitine a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les réactions d'estérification et d'acylation.
Médecine : Étudié pour son rôle dans les maladies métaboliques, telles que le diabète et la prééclampsie.
5. Mécanisme d'action
La stéaroylcarnitine facilite le transport des acides gras à longue chaîne à travers la membrane mitochondriale en formant un complexe avec la palmitoyltransférase de la carnitine. Ce complexe est ensuite transloqué dans la matrice mitochondriale, où les acides gras subissent une β-oxydation pour produire de l'énergie. Les cibles moléculaires impliquées comprennent la palmitoyltransférase I et II de la carnitine, l'acyl-CoA synthétase et la translocase carnitine/acylcarnitine .
Composés similaires:
Palmitoylcarnitine : Structure similaire mais possède une chaîne d'acides gras plus courte (16 carbones).
Oléoylcarnitine : Contient une chaîne d'acides gras insaturée.
Myristoylcarnitine : Possède une chaîne d'acides gras encore plus courte (14 carbones).
Unicité : La stéaroylcarnitine est unique en raison de sa longue chaîne d'acides gras saturée (18 carbones), ce qui la rend particulièrement efficace dans le transport et le métabolisme des acides gras à longue chaîne. Cette propriété est cruciale pour la production d'énergie dans les tissus à forte demande métabolique, tels que le cœur et les muscles squelettiques .
Comparaison Avec Des Composés Similaires
Palmitoylcarnitine: Similar in structure but has a shorter fatty acid chain (16 carbons).
Oleoylcarnitine: Contains an unsaturated fatty acid chain.
Myristoylcarnitine: Has an even shorter fatty acid chain (14 carbons).
Uniqueness: Stearoylcarnitine is unique due to its long saturated fatty acid chain (18 carbons), which makes it particularly effective in the transport and metabolism of long-chain fatty acids. This property is crucial for energy production in tissues with high metabolic demands, such as the heart and skeletal muscles .
Propriétés
IUPAC Name |
(3R)-3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H49NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h23H,5-22H2,1-4H3/t23-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPHNLNTJNMAEE-HSZRJFAPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H49NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001314733 | |
| Record name | (-)-Stearoylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001314733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25597-09-5 | |
| Record name | (-)-Stearoylcarnitine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25597-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Stearoylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001314733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




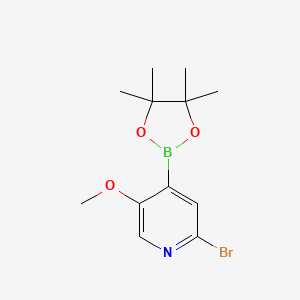



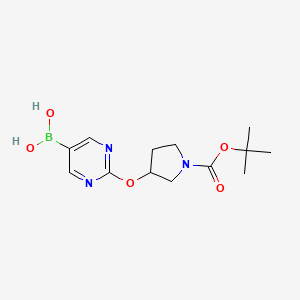
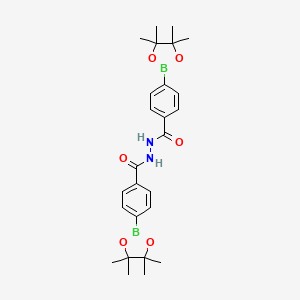
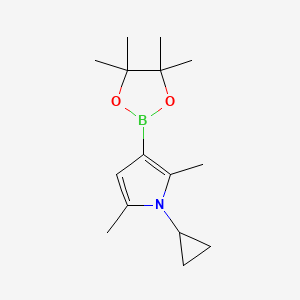
![[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B3060275.png)

